molecular formula C11H10N4S B13520763 [2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine CAS No. 1551794-41-2

[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine

Cat. No.: B13520763
CAS No.: 1551794-41-2
M. Wt: 230.29 g/mol
InChI Key: DHMLVZCLYNRNAX-UHFFFAOYSA-N
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Description

[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine: is a heterocyclic compound that contains both thiazole and benzodiazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine typically involves the formation of the thiazole ring followed by its fusion with the benzodiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzimidazole with α-haloketones can yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure consistent product quality. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine: stands out due to its dual ring structure, which imparts unique chemical and biological properties. The combination of thiazole and benzodiazole rings enhances its reactivity and potential for diverse applications compared to similar compounds that contain only one of these rings .

Biological Activity

[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-yl]methanamine is a heterocyclic compound notable for its dual thiazole and benzodiazole ring structures. These features contribute to its diverse biological activities, making it a significant candidate in medicinal chemistry and drug development. This article reviews the compound's biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyDetails
CAS Number 1551794-41-2
Molecular Formula C11H10N4S
Molecular Weight 230.29 g/mol
IUPAC Name [2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]methanamine
InChI Key DHMLVZCLYNRNAX-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Thiazole Ring : This is often achieved through cyclization reactions involving thiourea and appropriate carbonyl compounds.
  • Fusion with Benzodiazole : The thiazole is then fused with a benzodiazole derivative under acidic or basic conditions.
  • Optimized Industrial Processes : For large-scale production, multi-step synthesis processes are employed to ensure high yield and purity.

Antimicrobial Properties

Research indicates that compounds containing thiazole and benzodiazole structures exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows efficacy against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been shown to inhibit cell proliferation in cancer cell lines by modulating key signaling pathways involved in tumor growth. For instance, the compound may interfere with the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation .

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors within biological systems. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes that facilitate disease progression.
  • Receptor Modulation : It can alter receptor activity, impacting various biochemical pathways critical for cellular function.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several thiazole and benzodiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Efficacy

In a xenograft model of human breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways .

Properties

CAS No.

1551794-41-2

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]methanamine

InChI

InChI=1S/C11H10N4S/c12-4-7-1-2-8-9(3-7)15-11(14-8)10-5-16-6-13-10/h1-3,5-6H,4,12H2,(H,14,15)

InChI Key

DHMLVZCLYNRNAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN)NC(=N2)C3=CSC=N3

Origin of Product

United States

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